2-(2-Hydroxyphenyl)propanoic acid, (2R)-

Catalog No.
S13241487
CAS No.
1630499-18-1
M.F
C9H10O3
M. Wt
166.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Hydroxyphenyl)propanoic acid, (2R)-

CAS Number

1630499-18-1

Product Name

2-(2-Hydroxyphenyl)propanoic acid, (2R)-

IUPAC Name

(2R)-2-(2-hydroxyphenyl)propanoic acid

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

InChI

InChI=1S/C9H10O3/c1-6(9(11)12)7-4-2-3-5-8(7)10/h2-6,10H,1H3,(H,11,12)/t6-/m1/s1

InChI Key

KRHQRJXHSUXNQY-ZCFIWIBFSA-N

Canonical SMILES

CC(C1=CC=CC=C1O)C(=O)O

Isomeric SMILES

C[C@H](C1=CC=CC=C1O)C(=O)O

(2R)-2-(2-Hydroxyphenyl)propanoic acid is a chiral compound with the molecular formula C9H10O3 . Its structure consists of a propanoic acid backbone with a 2-hydroxyphenyl group attached at the 2-position. The (2R) designation indicates that the compound has R stereochemistry at the 2-carbon of the propanoic acid chain .

Key physical and chemical properties include:

  • Molecular weight: 166.17 g/mol
  • Appearance: Colorless to pale yellow crystalline solid
  • Solubility: Soluble in organic solvents, slightly soluble in water
  • Melting point: Approximately 120-125°C

The compound contains both acidic (carboxylic acid) and basic (phenol) functional groups, giving it amphoteric properties.

Typical of carboxylic acids and phenols:

  • Esterification: The carboxylic acid group can react with alcohols to form esters .
  • Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones or other oxidized products.
  • Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
  • Substitution: Both the phenolic and carboxylic acid groups can undergo electrophilic or nucleophilic substitution reactions.
  • Decarboxylation: Under certain conditions, the compound may undergo decarboxylation to form 2-ethylphenol.

  • Antioxidant activity: The phenolic hydroxyl group could contribute to free radical scavenging properties .
  • Enzyme inhibition: The compound may interact with certain enzymes, potentially modulating their activity .
  • Metabolic interactions: As a phenolic compound, it may be subject to phase II metabolism in the body, forming conjugates with glucuronic acid or sulfate .

Further research is needed to fully elucidate the biological activities of this specific compound.

The synthesis of (2R)-2-(2-Hydroxyphenyl)propanoic acid typically involves multi-step organic reactions. While the exact synthetic route for this specific compound is not provided in the search results, a general approach may include:

  • Starting with a suitable 2-hydroxybenzaldehyde derivative.
  • Performing a stereoselective aldol condensation to introduce the propanoic acid moiety with the desired R configuration.
  • Oxidation of the resulting alcohol to form the carboxylic acid.
  • Purification steps, such as recrystallization or chromatography, to isolate the final product.

The synthesis would likely require careful control of reaction conditions to maintain the stereochemistry at the chiral center.

While specific applications for (2R)-2-(2-Hydroxyphenyl)propanoic acid are not directly mentioned in the search results, potential uses based on its structure and properties may include:

  • Pharmaceutical intermediates: The compound could serve as a building block for more complex drug molecules.
  • Chemical research: It may be used as a model compound for studying the reactivity of phenolic carboxylic acids.
  • Materials science: The compound's functional groups could make it useful in the development of specialty polymers or coatings.
  • Analytical chemistry: It might serve as a standard or reference compound in chromatography or spectroscopy.

  • Hydrogen bonding: The phenolic and carboxylic acid groups can participate in hydrogen bonding with suitable partners.
  • Metal complexation: The compound may form complexes with metal ions through its oxygen-containing functional groups.
  • Protein binding: It could potentially interact with proteins through a combination of hydrogen bonding and hydrophobic interactions .

Further experimental studies would be needed to confirm these potential interactions.

Similar Compounds

Several compounds share structural similarities with (2R)-2-(2-Hydroxyphenyl)propanoic acid:

  • 3-(2-Hydroxyphenyl)propanoic acid: This compound differs only in the position of the propanoic acid chain on the phenyl ring .
  • (S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid: A related compound with a different substitution pattern on the phenyl ring and opposite stereochemistry .
  • 2-Hydroxy-3-(3-hydroxyphenyl)propanoic acid: Another isomer with a different hydroxyl group position on the phenyl ring .
  • 2-Hydroxy-3-(4-methoxyphenyl)propanoic acid: A similar compound with a methoxy group instead of a hydroxyl group on the phenyl ring .

The uniqueness of (2R)-2-(2-Hydroxyphenyl)propanoic acid lies in its specific stereochemistry and substitution pattern, which may confer distinct chemical and biological properties compared to its structural analogs.

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

166.062994177 g/mol

Monoisotopic Mass

166.062994177 g/mol

Heavy Atom Count

12

UNII

C8B3LH495I

Dates

Modify: 2024-08-10

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